molecular formula C28H25ClN4O3 B11442046 2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide

2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11442046
M. Wt: 501.0 g/mol
InChI Key: WZHOSIVGZSFYHI-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidoindole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. One common approach includes the condensation of 3-chlorobenzaldehyde with 5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole in the presence of a suitable catalyst. This is followed by the acylation of the resulting intermediate with 4-methylbenzylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide stands out due to its unique structural features and potential for diverse applications in scientific research and industry. Its pyrimidoindole core and specific substituents contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H25ClN4O3

Molecular Weight

501.0 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C28H25ClN4O3/c1-17-7-10-19(11-8-17)15-30-24(34)16-32-25-22-13-18(2)9-12-23(22)31(3)26(25)27(35)33(28(32)36)21-6-4-5-20(29)14-21/h4-14H,15-16H2,1-3H3,(H,30,34)

InChI Key

WZHOSIVGZSFYHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)N(C5=C3C=C(C=C5)C)C

Origin of Product

United States

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